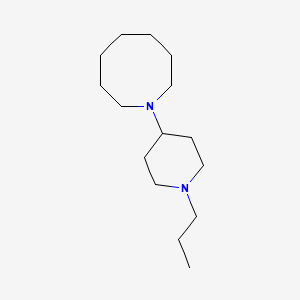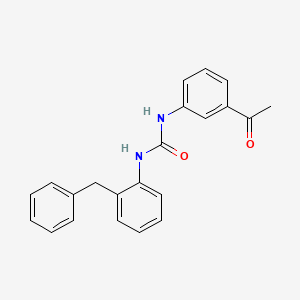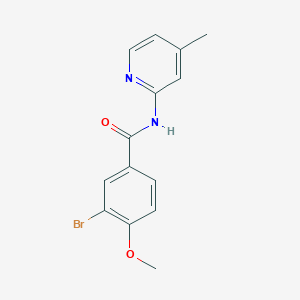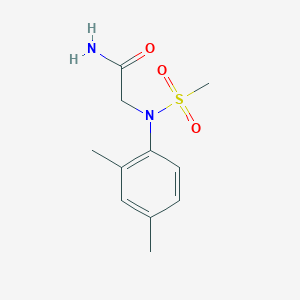
1-(1-propyl-4-piperidinyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-propyl-4-piperidinyl)azocane, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. A-366 is a potent and selective agonist of the mu opioid receptor, which is a target for pain management and addiction treatment.
Wirkmechanismus
1-(1-propyl-4-piperidinyl)azocane binds to the mu opioid receptor, which is a G protein-coupled receptor that is involved in pain perception, reward, and addiction. Binding of this compound to the receptor leads to the activation of downstream signaling pathways, which can result in pain relief and reduced cravings for addictive substances.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and other addictive substances, suggesting that it could be used as a potential treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-propyl-4-piperidinyl)azocane in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a valuable tool for studying the receptor's function and potential therapeutic applications. However, one limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-propyl-4-piperidinyl)azocane. One area of interest is the development of new pain medications that target the mu opioid receptor but with reduced side effects and abuse potential. Another area of interest is the potential use of this compound as a treatment for addiction, either alone or in combination with other medications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
1-(1-propyl-4-piperidinyl)azocane can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the addition of a propyl group and an azocane ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(1-propyl-4-piperidinyl)azocane has been used in several scientific studies to investigate the mu opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective agonist of the mu opioid receptor, which makes it a valuable research tool for studying the receptor's function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1-propylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBYVRAEKUJFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)



![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)



![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)
